Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonamide group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials
Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine in the presence of a catalyst.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride in the presence of a base.
Incorporation of Oxadiazole Moiety: The oxadiazole moiety is incorporated through a cyclization reaction involving an appropriate nitrile and hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be facilitated by the use of nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-oxo-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1,4-dihydro-3-quinolinecarboxylate
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate
Uniqueness
Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its combination of a benzoxazine ring, a sulfonamide group, and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
propyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-10-24-19(23)17-12-21(14-7-5-6-13(20)11-14)18(22)16-9-4-3-8-15(16)17/h3-9,11-12H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKROWONGTNFMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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